Non-8-ene-2,4-diol

Descripción general

Descripción

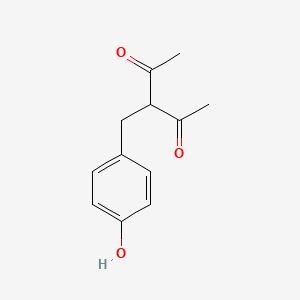

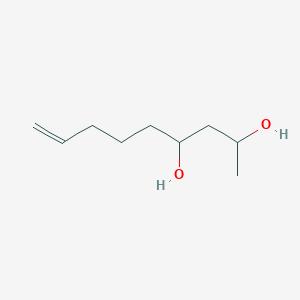

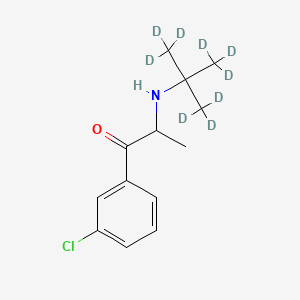

Non-8-ene-2,4-diol is a chemical compound with the molecular formula C9H18O2 and a molecular weight of 158.24 . It is also known by other synonyms such as 2,4-Dihydroxynon-8-ene and 8-Nonene-2,4-diol .

Molecular Structure Analysis

Non-8-ene-2,4-diol has a molecular structure characterized by nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The structure includes a double bond (ene) and two hydroxyl groups (diol) .

Aplicaciones Científicas De Investigación

Self-Healing Polymers and Hydrogels

Non-8-ene-2,4-diol plays a crucial role in the development of self-healing materials. Specifically, it contributes to the formation of dynamic B–O bonds, such as boronic/boronate esters. These bonds allow hydrogels, organic gels, elastomers, and plastics to repair themselves after damage. The reversible nature of these bonds enables the restoration of mechanical properties, making them valuable for biomedical applications .

Drug Delivery Systems

The self-healing properties of Non-8-ene-2,4-diol-containing polymers make them suitable for drug delivery. These materials can encapsulate drugs and release them in response to specific stimuli (e.g., changes in pH or glucose levels). The dynamic B–O bonds allow controlled drug release, enhancing therapeutic efficacy .

Bioimplants

The biocompatibility of Non-8-ene-2,4-diol-containing materials makes them suitable for bioimplants. Whether it’s tissue scaffolds, stents, or other implantable devices, these polymers can adapt to physiological conditions and promote tissue regeneration .

Healthcare Monitoring

Boronic ester-based polymers with Non-8-ene-2,4-diol units respond to changes in biological signals. For instance, variations in hydrophilicity, pH, or glucose levels trigger internal reorganization within the material. This property can be harnessed for biosensors and wearable devices used in healthcare monitoring .

Organic Light-Emitting Diodes (OLEDs)

Beyond biomedical applications, Non-8-ene-2,4-diol serves as a valuable reagent in organic synthesis. Its distinct chemical reactivity allows skilled chemists to create complex molecules with tailored properties. Additionally, it has been explored in the development of near-ultraviolet (NUV) OLEDs .

Mecanismo De Acción

Target of Action

Non-8-ene-2,4-diol, also known as 8-Nonene-2,4-diol, is a type of diol, a chemical compound that contains two hydroxyl groups . Diols are often involved in the oxidation of alkenes, where they can act as intermediates in various chemical reactions . .

Mode of Action

The mode of action of Non-8-ene-2,4-diol is likely related to its structure as a diol. In general, diols can undergo several types of reactions, including oxidation and reduction . For instance, one way to oxidize a double bond in compounds like Non-8-ene-2,4-diol is to produce an oxacyclopropane ring, also known as an epoxide ring . This ring can then be opened by further reaction to form anti vicinal diols .

Biochemical Pathways

For example, they can be involved in the synthesis of structurally diverse diols by expanding amino acid metabolism . Additionally, they can participate in the oxidation of alkenes, leading to the formation of epoxide rings .

Pharmacokinetics

For instance, the bioavailability of Dehydroepiandrosterone (DHEA), another type of diol, was found to be only 3.1% when administered orally .

Result of Action

For example, the oxidation of a double bond to form an epoxide ring can lead to the formation of anti vicinal diols . These compounds can then participate in further reactions, potentially leading to various downstream effects.

Action Environment

Environmental factors can significantly impact the synthesis and degradation of similar compounds . For instance, the production of green polyurethanes, which can involve diols, is influenced by factors such as the availability of renewable resources and the elimination of phosgene .

Propiedades

IUPAC Name |

non-8-ene-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQTARIMBPDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCCC=C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396718 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Non-8-ene-2,4-diol | |

CAS RN |

187874-25-5 | |

| Record name | Non-8-ene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)